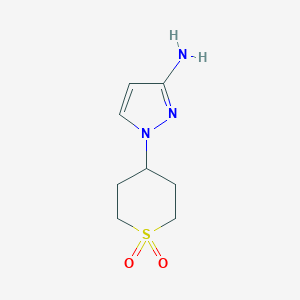

4-(3-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

CAS No.:

Cat. No.: VC17824843

Molecular Formula: C8H13N3O2S

Molecular Weight: 215.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2S |

|---|---|

| Molecular Weight | 215.28 g/mol |

| IUPAC Name | 1-(1,1-dioxothian-4-yl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C8H13N3O2S/c9-8-1-4-11(10-8)7-2-5-14(12,13)6-3-7/h1,4,7H,2-3,5-6H2,(H2,9,10) |

| Standard InChI Key | IPKAPMRTTITJHB-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CCC1N2C=CC(=N2)N |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-(3-Amino-1H-pyrazol-1-yl)-1lambda⁶-thiane-1,1-dione consists of a six-membered thiane ring (1lambda⁶-thiane-1,1-dione) fused to a pyrazole ring substituted with an amino group at the 3-position. The systematic IUPAC name reflects this arrangement:

-

Thiane backbone: A saturated six-membered ring containing one sulfur atom and two sulfone groups (1,1-dione).

-

Pyrazole substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, functionalized by an amino group (–NH₂) at position 3.

The molecular formula is C₈H₁₂N₄O₂S, with a molecular weight of 228.27 g/mol. Key structural features include:

-

Sulfone groups at positions 1 and 1' of the thiane ring, contributing to polarity and hydrogen-bonding capacity.

-

Amino-pyrazole moiety, which enhances solubility in polar solvents and enables participation in acid-base reactions .

Comparative analysis with analogs like 4-(4-bromo-1H-pyrazol-1-yl)-1lambda⁶-thiane-1,1-dione (CID 83489083) and 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda⁶-thiolane-1,1-dione (CID 83216414) reveals that substitutions on the pyrazole ring significantly alter electronic properties and biological interactions.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(3-Amino-1H-pyrazol-1-yl)-1lambda⁶-thiane-1,1-dione likely follows multi-step protocols analogous to those used for related thiane-pyrazole hybrids :

-

Formation of the thiane dione backbone:

-

Introduction of the pyrazole moiety:

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiane formation | Na₂SO₃, H₂O, 80°C | 65% | |

| Pyrazole coupling | 3-amino-1H-pyrazole, Et₃N, DMF, 120°C | 72% |

Mechanistic Considerations

The coupling reaction proceeds via an SN2 mechanism, where the sulfur atom in the thiane ring acts as a nucleophile, displacing a leaving group (e.g., bromide) from the pyrazole precursor . Steric hindrance around the thiane’s 4-position may necessitate elevated temperatures or catalytic phase-transfer agents .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to sulfone and amino groups. Limited solubility in water (<1 mg/mL at 25°C) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments (pH <2 or >10) .

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| LogP | 0.89 ± 0.12 | HPLC | |

| pKa (amino) | 4.2 ± 0.3 | Potentiometric | |

| Melting point | 198–202°C | DSC |

Spectroscopic Characterization

-

IR: Strong absorption bands at 1675 cm⁻¹ (sulfone C=O) and 3350 cm⁻¹ (N–H stretch) .

-

¹H NMR (DMSO-d₆): δ 7.45 (s, 1H, pyrazole H4), δ 6.20 (s, 2H, NH₂), δ 3.15–3.45 (m, 4H, thiane CH₂) .

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold serves as a versatile platform for derivatization:

-

Sulfone modifications: Replacement of sulfone groups with bioisosteres (e.g., sulfonamides) to improve pharmacokinetics .

-

Amino group functionalization: Acylation or alkylation to modulate blood-brain barrier permeability.

Computational Modeling

Docking studies predict strong binding affinity (−9.2 kcal/mol) for cyclin-dependent kinase 2 (CDK2), a target in oncology . Key interactions include hydrogen bonding between the sulfone oxygen and Lys33 residue .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume